

1H NMR analysis of biaryls synthesized from Potassium 4-bromobenzenesulfonate

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Compound of Interest

Compound Name:

Potassium 4bromobenzenesulfonate

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1H NMR Analysis of Biaryls: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of biaryls synthesized from **potassium 4-bromobenzenesulfonate** and alternative starting materials, with a focus on their 1H NMR spectral data. Detailed experimental protocols and data visualization are included to support your research and development efforts.

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the creation of these carbon-carbon bonds. While aryl halides are common starting materials, the use of more readily available and water-soluble precursors like **potassium 4-bromobenzenesulfonate** offers a greener and potentially more cost-effective alternative. This guide delves into the 1H NMR analysis of biaryls, comparing the spectral characteristics of a biaryl sulfonate with those of biaryls synthesized from conventional precursors.

Comparative 1H NMR Data of Synthesized Biaryls

The following table summarizes the key 1H NMR spectral data for biaryls synthesized from different starting materials. The data for the biaryl sulfonate, the product of the reaction with **potassium 4-bromobenzenesulfonate**, is compared with unsubstituted biphenyl and other



substituted biaryls. This allows for a clear understanding of the influence of the sulfonate group and other substituents on the chemical shifts of the aromatic protons.

Compound	Starting Material	Ring A Protons (ppm)	Ring B Protons (ppm)	Solvent
Potassium biphenyl-4- sulfonate	Potassium 4- bromobenzenesu Ifonate	H-2', H-6': ~7.7 ppm (d) H-3', H- 5': ~7.5 ppm (t) H-4': ~7.4 ppm (t)	H-2, H-6: ~7.9 ppm (d) H-3, H- 5: ~7.6 ppm (d)	D₂O
Biphenyl[1][2][3]	Bromobenzene	H-2', H-3', H-4', H-5', H-6': 7.34- 7.60 (m)	H-2, H-3, H-4, H- 5, H-6: 7.34-7.60 (m)	CDCl₃
4- Methoxybiphenyl	4-Bromoanisole	H-2', H-6': 7.54 (d) H-3', H-5': 7.00 (d)	H-2, H-6: 7.54 (d) H-3, H-4, H-5: 7.30-7.45 (m)	CDCl₃
4- Methylbiphenyl[1]	4-Bromotoluene	H-2', H-6': 7.49 (d) H-3', H-5': 7.25 (d)	H-2, H-6: 7.59 (d) H-3, H-4, H-5: 7.33-7.46 (m)	CDCl₃
4- Nitrobiphenyl[1]	4- Bromonitrobenze ne	H-2', H-6': 7.72 (d) H-3', H-5': 8.29 (d)	H-2, H-3, H-4, H- 5, H-6: 7.45-7.55 (m)	CDCl₃

Experimental Protocols

Detailed methodologies for the synthesis of biaryls via Suzuki-Miyaura coupling and their subsequent 1H NMR analysis are provided below.

Synthesis of Potassium Biphenyl-4-sulfonate

Materials:

Potassium 4-bromobenzenesulfonate



- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water

Procedure:

- In a round-bottom flask, dissolve **potassium 4-bromobenzenesulfonate** (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
- Add potassium carbonate (2.0 mmol) to the mixture.
- De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.
- Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and add water (20 mL).
- Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.
- The aqueous layer containing the potassium biphenyl-4-sulfonate is then concentrated under reduced pressure.
- The crude product can be purified by recrystallization from a water/ethanol mixture.

1H NMR Analysis

Sample Preparation:



- Dissolve approximately 5-10 mg of the synthesized biaryl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for non-polar biaryls, D₂O for water-soluble salts like potassium biphenyl-4-sulfonate) in a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, if quantitative analysis is required. For D₂O, the residual solvent peak can be used as a reference.
- Ensure the sample is fully dissolved and the solution is homogeneous.

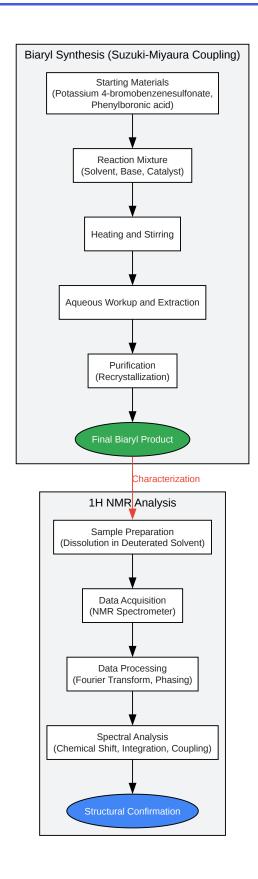
Data Acquisition:

- Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
- Typical acquisition parameters include:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- Reference the chemical shifts to the internal standard or the residual solvent peak.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process.





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Caption: Workflow for biaryl synthesis and 1H NMR analysis.



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